4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol (CAS: 1310384-24-7, alternatively listed as 384-24-7 in some sources ) is a boronate ester featuring a cyclohexenol backbone. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. It is synthesized via pinacol esterification of boronic acids, as evidenced by protocols involving pinacol, magnesium sulfate, and methanol . Its purity typically exceeds 95–97% in commercial supplies .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5,10,14H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCRPHXXLKDDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-24-7 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Miyaura Borylation of Cyclohexenol Derivatives
A widely employed method for introducing boronate esters involves the Miyaura borylation reaction , which utilizes palladium catalysts to facilitate the coupling of aryl or alkenyl halides with bis(pinacolato)diboron (B₂pin₂). For this compound, this approach would require a cyclohexenol precursor functionalized with a leaving group (e.g., bromide or triflate) at the 4-position.
Representative Procedure:
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Substrate Preparation : 4-Bromocyclohex-3-en-1-ol is synthesized via bromination of cyclohexenol using N-bromosuccinimide (NBS) under radical conditions.
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Borylation Reaction : The brominated intermediate is reacted with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80–100°C for 12–24 hours.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Key Considerations :
Hydroboration of Cyclohexadienol
An alternative route involves hydroboration of a conjugated diene followed by oxidation. This method is particularly suitable for introducing boronate groups into cyclic systems.
Stepwise Protocol:
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Diene Synthesis : 1,3-Cyclohexadiene is functionalized with a hydroxyl group via epoxidation and subsequent acid-catalyzed ring opening.
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Hydroboration : The dienol is treated with pinacolborane (HBpin) in tetrahydrofuran (THF) at 0°C to room temperature. Anti-Markovnikov addition places the boronate group at the less substituted position.
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Oxidation : The intermediate alkylborane is oxidized to the boronic ester using hydrogen peroxide in basic methanol.
Advantages :
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Stereoselective installation of the boronate group.
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Compatibility with sensitive hydroxyl functionalities.
Challenges :
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Requires precise control of reaction stoichiometry to avoid over-borylation.
Direct Esterification of Boronic Acid
A third approach involves the esterification of 4-boronic acid-cyclohex-3-enol with pinacol. This method is less common due to the instability of boronic acids but remains viable under anhydrous conditions.
Reaction Conditions:
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Reactants : 4-Boronic acid-cyclohex-3-enol, pinacol (1,2-diol).
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Catalyst : Dehydrating agents such as molecular sieves or MgSO₄.
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Solvent : Toluene or dichloromethane.
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Temperature : Reflux (110°C for toluene) for 6–8 hours.
Workup :
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Filtration to remove catalysts.
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Solvent evaporation under reduced pressure.
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Recrystallization from hexane/ethyl acetate.
Yield Optimization :
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Use of excess pinacol (2–3 equivalents) drives the reaction to completion.
Comparative Analysis of Synthetic Methods
| Method | Substrate Availability | Yield (%) | Purification Complexity | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | Moderate | 60–75 | Medium (chromatography) | High |
| Hydroboration | Low | 50–65 | High (sensitive intermediates) | Moderate |
| Direct Esterification | Very Low | 30–45 | Low (recrystallization) | Low |
Table 1: Comparison of synthetic routes for this compound.
The Miyaura borylation method emerges as the most practical approach due to its reliability and scalability, despite requiring specialized palladium catalysts. Hydroboration offers stereochemical control but suffers from substrate accessibility issues. Direct esterification is limited by the instability of the boronic acid precursor.
Characterization and Quality Control
Successful synthesis requires rigorous characterization to confirm molecular structure and purity:
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NMR Spectroscopy :
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Mass Spectrometry :
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Chromatographic Purity :
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HPLC analysis (C18 column, acetonitrile/water) should show ≥95% purity.
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Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura couplings.
Major Products
Oxidation: Cyclohex-3-enone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various aryl or alkyl-substituted cyclohexene derivatives.
Scientific Research Applications
Synthetic Applications
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Cross-Coupling Reactions :
- This compound serves as a boronic acid pinacol ester, which is crucial in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of biaryl compounds essential in pharmaceuticals and agrochemicals .
- Synthesis of Complex Molecules :
Medicinal Chemistry
- Anticancer Activity :
- Pharmacological Studies :
Case Study 1: Synthesis of Biaryl Compounds
In a study published by MDPI, researchers successfully employed this compound in the synthesis of substituted biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity. The results demonstrated the effectiveness of this compound as a versatile coupling partner in synthetic organic chemistry .
Case Study 2: Anticancer Screening
A pharmacological study focused on evaluating boron-containing compounds for their anticancer properties highlighted the potential of derivatives derived from this compound. The study reported promising results in inhibiting cancer cell proliferation in vitro. Further investigations are warranted to explore its mechanism of action and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol primarily involves its ability to form stable boron-carbon bonds. This property is exploited in various catalytic processes, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent formation of carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations on the Cyclohexene Ring
Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
- Structure : Replaces the hydroxyl group with a methyl ester.
- Properties : Increased lipophilicity (logP ~2.8) compared to the parent compound (logP ~1.2) due to the ester moiety.
- However, it enhances stability in protic solvents .
- Applications : Preferred for reactions requiring anhydrous conditions .
(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)methanol
- Structure : Contains a hydroxymethyl substituent adjacent to the boronate group.
- Properties: The additional hydroxyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., methanol, DMF).
- Reactivity : Steric hindrance from the methyl group may reduce coupling efficiency compared to the parent compound .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile
Substitution Patterns and Electronic Effects
Key Research Findings
- Hydrogen Bonding Effects: The hydroxyl group in this compound facilitates catalyst activation in aqueous Suzuki reactions, achieving yields >85% under mild conditions .
- Steric Limitations : Bulkier analogs, such as the tert-butyl carbamate derivative, show <50% coupling efficiency due to steric hindrance .
- Thermal Stability : Nitrile derivatives decompose above 150°C, limiting high-temperature applications .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol is a boron-containing organic compound that has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of boronic acid derivatives known for their applications in medicinal chemistry and material science. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.
- Molecular Formula : C11H17BO3
- Molecular Weight : 202.06 g/mol
- CAS Number : 864754-05-2
- Structure : The compound features a cyclohexene ring substituted with a dioxaborolane moiety, which is significant for its reactivity and interactions with biological systems.
The biological activity of this compound primarily involves its ability to interact with various biomolecules. Its boron atom can form reversible covalent bonds with diols and amino acids, which may influence enzyme activity and cellular signaling pathways.
Toxicity and Safety Profile
Research indicates that this compound can cause skin irritation (H315) and serious eye irritation (H319) upon exposure, highlighting the need for careful handling in laboratory settings .
Antimicrobial Activity
Preliminary studies have suggested potential antimicrobial properties against specific bacterial strains. For instance, derivatives of boronic acids have shown effectiveness in inhibiting the growth of certain pathogens by disrupting their metabolic processes.
Anticancer Properties
Recent investigations have focused on the anticancer potential of boron-containing compounds. Some studies indicate that similar compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression. However, specific data on the anticancer effects of this compound remains limited.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis of various dioxaborolane derivatives and their biological activities. The results indicated that certain structural modifications could enhance their anticancer efficacy.
- Case Study 2 : Research conducted by Smith et al. (2023) demonstrated that a related compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting a potential pathway for developing new antimicrobial agents.
Table 1: Biological Activities of Related Boronic Acid Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Antimicrobial | E. coli, S. aureus | Smith et al., 2023 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Anticancer | MCF-7 Breast Cancer Cells | Journal of Medicinal Chemistry |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Enzyme Inhibition | Various Enzymes | Chemical Biology Journal |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol, and how is stereochemistry controlled?
- Methodological Answer : The compound is typically synthesized via allylboration of aldehydes or ketones using pinacol boronic esters. A stereoselective approach involves chelation-controlled addition, where the boronate’s geometry dictates the product’s stereochemistry. For example, a reported procedure achieved 80% yield using column chromatography (hexanes/EtOAc + 0.25% Et₃N) to purify the product, emphasizing the role of Lewis acids or chiral auxiliaries in stereocontrol .
Q. How is this compound characterized to confirm its structure and purity?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify the presence of the cyclohexenol moiety (e.g., hydroxyl proton at δ ~2.5 ppm) and boronate signals (δ ~1.3 ppm for pinacol methyl groups).
- X-ray crystallography : For absolute configuration determination, often using SHELXL for refinement .
- HPLC-MS : To assess purity and molecular ion peaks.
Q. What are its primary applications in organic synthesis?
- Methodological Answer : It serves as a boronate building block in Suzuki-Miyaura cross-couplings, enabling C–C bond formation. For instance, it reacts with aryl halides under Pd(PPh₃)₄ catalysis (e.g., 1 mol% catalyst, Na₂CO₃ base, 80°C in THF/H₂O) to generate biaryl products .
Advanced Research Questions
Q. How can steric hindrance from the cyclohexenol moiety affect cross-coupling efficiency, and what strategies mitigate this?
- Methodological Answer : Steric bulk near the boronate can slow transmetallation. Solutions include:
- Ligand optimization : Bulky ligands like SPhos enhance catalytic activity .
- Microwave-assisted heating : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hr conventional) .
- Solvent tuning : Dioxane/water mixtures improve solubility .
Q. How to resolve contradictions between crystallographic and spectroscopic data (e.g., unexpected diastereomer ratios)?
- Methodological Answer :
DFT calculations : Compare computed NMR chemical shifts with experimental data to identify discrepancies.
Variable-temperature NMR : Detect dynamic effects (e.g., ring-flipping in cyclohexenol) .
Repeat crystallization : Use alternative solvents (e.g., MeOH/Et₂O) to isolate minor stereoisomers .
Q. What are the challenges in scaling up its synthesis, and how are they addressed?
- Methodological Answer :
- Low yields in coupling steps : Optimize stoichiometry (e.g., 1.2 eq boronate vs. 1 eq aryl halide) .
- Purification difficulties : Replace column chromatography with recrystallization (e.g., hexanes/EtOAc).
- Moisture sensitivity : Use Schlenk techniques or molecular sieves during boronate formation .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
